3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol
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Overview
Description
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol is an organic compound that features a boronic ester group and an oxetane ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with an oxetane derivative under specific reaction conditions. The reaction often requires the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce alcohols or ketones .
Scientific Research Applications
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The oxetane ring can undergo ring-opening reactions, which are valuable in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a boronic ester group and is used in similar types of reactions.
tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another boronic ester derivative used in organic synthesis.
Uniqueness
The combination of the boronic ester and oxetane functionalities makes it a versatile compound in both synthetic and applied chemistry .
Properties
Molecular Formula |
C15H21BO4 |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol |
InChI |
InChI=1S/C15H21BO4/c1-13(2)14(3,4)20-16(19-13)12-7-5-6-11(8-12)15(17)9-18-10-15/h5-8,17H,9-10H2,1-4H3 |
InChI Key |
DFQDHKNNTGIVLJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(COC3)O |
Origin of Product |
United States |
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